(5Z)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines a triazole ring with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with a triazole-thiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Comparison: While (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE shares some structural similarities with other aromatic compounds, its unique combination of a triazole and thiazole ring sets it apart
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H16N4OS/c1-3-18(4-2)12-7-5-11(6-8-12)9-13-14(20)19-15(21-13)16-10-17-19/h5-10H,3-4H2,1-2H3/b13-9- |
InChI Key |
VEEKQWLHUGCTRP-LCYFTJDESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Origin of Product |
United States |
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